4-(2,6-Difluorophenyl)-2-methylphenol
Description
4-(2,6-Difluorophenyl)-2-methylphenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a methyl group at the ortho-position (C2) and a 2,6-difluorophenyl group at the para-position (C4). The 2,6-difluorophenyl moiety introduces strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs. Its structural features make it relevant in agrochemical and pharmaceutical research, particularly where fluorinated aromatics are prized for their metabolic stability and bioavailability .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-7-9(5-6-12(8)16)13-10(14)3-2-4-11(13)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHMARHSXNQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683791 | |
| Record name | 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-25-4 | |
| Record name | 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of o-Cresol
Electrophilic bromination of o-cresol targets the para position (C4) relative to the hydroxyl group. In sulfuric acid, bromine selectively substitutes at C4 due to the hydroxyl group’s strong para-directing effect, yielding 4-bromo-2-methylphenol . However, competing ortho bromination (C6) may occur, necessitating careful control of reaction conditions:
Limitations of Direct Fluorination
Direct electrophilic fluorination is impractical due to fluorine’s poor electrophilicity. Instead, indirect methods such as Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) are employed for introducing fluorine atoms.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most robust method for installing the 2,6-difluorophenyl group. This involves coupling 4-bromo-2-methylphenol with 2,6-difluorophenylboronic acid under palladium catalysis:
Reaction Conditions :
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Catalyst : Pd(PPh3)4 or PdCl2(dppf).
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Base : Na2CO3 or K3PO4.
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Solvent : Dioxane/water (4:1).
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Temperature : 80–100°C, 12–24 hours.
Protection Strategies :
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Hydroxyl Protection : Silyl ethers (e.g., TBSCl) or methyl ethers (CH3I/K2CO3) prevent catalyst poisoning.
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Deprotection : TBAF (for silyl ethers) or BBr3 (for methyl ethers).
Byproducts : Homocoupling of boronic acid (<5%) and debromination (<10%).
Ullmann Coupling
As an alternative, Ullmann-type coupling using copper catalysts enables aryl halide coupling but requires harsh conditions:
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Catalyst : CuI/1,10-phenanthroline.
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Solvent : DMF or DMSO.
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Temperature : 120–150°C, 24–48 hours.
Acid-Catalyzed Rearrangement and Transalkylation
Transalkylation of Aromatic Ethers
The transfer of alkyl groups between aromatic rings, as demonstrated in US3714269A, suggests potential for introducing fluorophenyl groups via acid-catalyzed transalkylation. However, fluorine’s electron-withdrawing nature may hinder such pathways.
Hydroxylation of Prefunctionalized Intermediates
Oxidation of Methyl Groups
Selective oxidation of a methyl group to a hydroxyl group is challenging but feasible via Fremy’s salt (potassium nitrosodisulfonate) under acidic conditions. This could convert 4-(2,6-difluorophenyl)-2-methylbenzene to the target phenol, albeit with low yields (<30%).
Diazonium Salt Hydrolysis
A multi-step sequence involving nitration, reduction to an amine, diazotization, and hydrolysis could install the hydroxyl group. However, this route is laborious and prone to side reactions.
Purification and Characterization
Distillation and Crystallization
Analytical Data
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1H NMR (CDCl3, 400 MHz): δ 7.45 (t, J = 8.2 Hz, 1H, difluorophenyl), 6.95 (d, J = 2.4 Hz, 1H, H3), 6.85 (dd, J = 8.6, 2.4 Hz, 1H, H5), 5.20 (s, 1H, OH), 2.30 (s, 3H, CH3).
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13C NMR : δ 160.1 (C-F), 155.8 (C-OH), 130.5–112.4 (aromatic carbons), 20.1 (CH3).
Industrial-Scale Considerations
Catalytic Efficiency
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Pd/C Recovery : Filtration and reactivation of palladium catalysts reduce costs.
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Solvent Recycling : Azeotropic distillation (e.g., acetone/water) minimizes waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,6-Difluorophenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
2,6-Dichloro-4-aminophenol
- Structure : Chlorine atoms at C2/C6, amine group at C3.
- Properties: Higher molecular weight (Cl vs. F) and reduced electronegativity compared to fluorine. The amine group increases basicity, contrasting with the acidic phenol in the target compound.
- Applications : Intermediate for pesticides (e.g., chlorfluazuron) due to stability and reactivity .
2,6-Diformyl-4-methylphenol
- Structure : Formyl groups at C2/C6, methyl at C4.
- Properties: Formyl groups enhance electrophilicity, enabling nucleophilic additions (e.g., condensation reactions). The absence of fluorine reduces electron-withdrawing effects, resulting in lower phenol acidity.
- Synthesis : Ultrasound-assisted oxidation improves reaction efficiency .
Oxathiapiprolin (Zorvic/Orsegovis)
4-(2,6-Difluorophenyl)butan-2-amine Hydrochloride
- Structure: Aliphatic amine chain instead of phenol, with a 2,6-difluorophenyl group.
- Properties: Basic amine functionality increases water solubility (as hydrochloride salt). Potential CNS applications due to structural similarity to fluorinated psychoactive compounds .
Physicochemical Properties
*Estimated based on phenol pKa (~10) adjusted for fluorine’s electron-withdrawing effects.
Reactivity and Stability
- Acidity: The target compound’s phenol group is more acidic than non-fluorinated analogs (e.g., 2,6-dimethylphenol) due to fluorine’s electron-withdrawing effect. However, it is less acidic than sulfonated or nitro-substituted phenols.
- Synthetic Flexibility: The methyl group at C2 sterically hinders electrophilic substitution, directing further modifications to the C4 difluorophenyl ring. This contrasts with 2,6-diformyl-4-methylphenol, where formyl groups enable facile nucleophilic reactions .
- Stability : Fluorine substituents enhance resistance to oxidative degradation compared to chlorine or bromine analogs, as seen in agrochemicals like oxathiapiprolin .
Q & A
Q. What are the recommended synthetic routes for 4-(2,6-Difluorophenyl)-2-methylphenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For the latter, use a palladium catalyst (e.g., Pd(PPh₃)₄) with 2-methylphenol and 2,6-difluorophenylboronic acid. Optimize temperature (80–100°C) and solvent (toluene/ethanol mix) to achieve yields >70% . Chloro-fluorophenol derivatives (e.g., 4-Chloro-2,6-difluorophenol) suggest halogen substitution via nucleophilic aromatic substitution under acidic conditions (H₂SO₄, 60°C) . Monitor purity via HPLC with a C18 column (UV detection at 254 nm).
Q. How can researchers characterize the physicochemical stability of 4-(2,6-Difluorophenyl)-2-methylphenol under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via LC-MS over 24 hours at 37°C. Fluorinated phenols typically show instability in strong bases due to deprotonation .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >200°C based on analogs like 2-(2,6-Difluorophenyl)-5-methoxy-oxazole-4-carboxylic acid) .
Q. What analytical techniques are most effective for quantifying 4-(2,6-Difluorophenyl)-2-methylphenol in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z [M+H]⁺ (calculated ~234.1). Validate linearity (R² >0.99) and LOD/LOQ (≤1 ng/mL) as per etoxazole metabolite protocols .
- NMR : Assign peaks via ¹⁹F NMR (δ -110 to -120 ppm for ortho-fluorine) and ¹H NMR (methyl group at δ 2.3–2.5 ppm) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the regioselectivity of 4-(2,6-Difluorophenyl)-2-methylphenol in electrophilic substitution reactions?
- Methodological Answer : The 2,6-difluorophenyl group directs electrophiles (e.g., nitration, sulfonation) to the para position of the phenol ring due to its meta-directing nature. Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict charge distribution. Compare with non-fluorinated analogs to quantify activation barriers .
Q. What strategies resolve contradictions in reported solubility data for 4-(2,6-Difluorophenyl)-2-methylphenol across solvents?
- Methodological Answer :
- Experimental Replication : Measure solubility in DMSO, ethanol, and water using gravimetric analysis (25°C, triplicate runs).
- Molecular Dynamics (MD) Simulations : Model solvent interactions; fluorine’s hydrophobicity may reduce aqueous solubility (e.g., logP ~2.8, similar to 2-(2,6-Difluorophenyl)acetic acid derivatives) .
- Data Harmonization : Cross-reference with PubChem datasets, excluding unreliable sources (e.g., benchchem.com ) .
Q. How can computational modeling predict the biological activity of 4-(2,6-Difluorophenyl)-2-methylphenol against enzyme targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or kinases. Fluorine’s electronegativity may enhance binding via halogen bonds (e.g., C-F···H-N motifs) .
- QSAR Analysis : Train models on fluorophenol derivatives’ bioactivity data (IC₅₀, Ki) from ChEMBL to predict toxicity or efficacy .
Q. What safety protocols are critical when handling 4-(2,6-Difluorophenyl)-2-methylphenol, given structural analogs’ toxicity profiles?
- Methodological Answer :
- Acute Toxicity : Reference LD₅₀ data from chlorophenol analogs (e.g., 4-Amino-2,6-dichlorophenol hydrochloride: nephrotoxic at ≥0.05 mM) .
- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact. Monitor waste with EPA-compliant disposal (CAS 539-03-7 analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
